Cas no 1202-48-8 (Propanedinitrile,2-[(phenylamino)methylene]-)
![Propanedinitrile,2-[(phenylamino)methylene]- structure](https://it.kuujia.com/scimg/cas/1202-48-8x500.png)
1202-48-8 structure
Nome del prodotto:Propanedinitrile,2-[(phenylamino)methylene]-
Propanedinitrile,2-[(phenylamino)methylene]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanedinitrile,2-[(phenylamino)methylene]-
- 2-(anilinomethylene)malononitrile
- 2-(anilinomethylidene)propanedinitrile
- ((PHENYLAMINO)METHYLENE)METHANE-1,1-DICARBONITRILE
- (anilinomethylidene)malononitrile
- (phenylamino)methylene-propanedinitrile
- [(phenylamino)methylene]methane-1,1-dicarbonitrile
- 2-(phenylaminomethylene)malononitrile
- AC1L814Q
- AC1Q4QFG
- AE-641
- anilinomethylenemalono
- anilinomethylene-malononitrile
- Anilinomethylen-malononitril
- CHEMBL56854
- CTK7C4801
- N-(2,2-dicyanovinyl)-aniline
- NSC265544
- AKOS003489897
- 1202-48-8
- DTXSID10313017
- CS-0364184
- 2-[(phenylamino)methylidene]propanedinitrile
- MFCD00136229
- AE-641/30076014
- SCHEMBL5799020
- SR-01000508692
- SR-01000508692-1
- 2-((Phenylamino)methylene)malononitrile
- BAA20248
- NSC-265544
- 2-Phenylaminomethylene-malononitrile
- MS-6761
-
- MDL: MFCD00136229
- Inchi: InChI=1S/C10H7N3/c11-6-9(7-12)8-13-10-4-2-1-3-5-10/h1-5,8,13H
- Chiave InChI: JZXXIAZJSDBFPQ-UHFFFAOYSA-N
- Sorrisi: N#C/C(=C/NC1=CC=CC=C1)/C#N
Proprietà calcolate
- Massa esatta: 169.06411
- Massa monoisotopica: 169.064
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 262
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 59.6Ų
- XLogP3: 2.2
Proprietà sperimentali
- Densità: 1.22
- Punto di ebollizione: 300.6°Cat760mmHg
- Punto di infiammabilità: 135.6°C
- Indice di rifrazione: 1.632
- PSA: 59.61
- LogP: 2.10256
Propanedinitrile,2-[(phenylamino)methylene]- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB161105-1g |
((Phenylamino)methylene)methane-1,1-dicarbonitrile; . |
1202-48-8 | 1g |
€211.30 | 2024-04-20 | ||
abcr | AB161105-5 g |
((Phenylamino)methylene)methane-1,1-dicarbonitrile |
1202-48-8 | 5g |
€377.50 | 2022-06-11 | ||
abcr | AB161105-10 g |
((Phenylamino)methylene)methane-1,1-dicarbonitrile |
1202-48-8 | 10g |
€482.50 | 2022-06-11 | ||
abcr | AB161105-5g |
((Phenylamino)methylene)methane-1,1-dicarbonitrile; . |
1202-48-8 | 5g |
€377.50 | 2024-04-20 | ||
Ambeed | A960568-1g |
2-[(Phenylamino)methylidene]propanedinitrile |
1202-48-8 | 90% | 1g |
$332.0 | 2024-04-25 | |
abcr | AB161105-1 g |
((Phenylamino)methylene)methane-1,1-dicarbonitrile |
1202-48-8 | 1g |
€211.30 | 2022-06-11 | ||
abcr | AB161105-10g |
((Phenylamino)methylene)methane-1,1-dicarbonitrile; . |
1202-48-8 | 10g |
€482.50 | 2024-04-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434854-1g |
2-((Phenylamino)methylene)malononitrile |
1202-48-8 | 90% | 1g |
¥3112.00 | 2024-08-09 |
Propanedinitrile,2-[(phenylamino)methylene]- Letteratura correlata
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
1202-48-8 (Propanedinitrile,2-[(phenylamino)methylene]-) Prodotti correlati
- 946680-99-5(3-(2-Chloro-4-fluorophenoxy)piperidine)
- 2108861-33-0(phenyl 3-(pyridin-2-yloxy)-8-azabicyclo3.2.1octane-8-carboxylate)
- 851979-76-5(4-N'-(6-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-dimethylbenzene-1-sulfonamide)
- 2095863-69-5(potassium (4-{(tert-butoxy)carbonylamino}cyclohexyl)trifluoroboranuide)
- 2007076-87-9(1-(3-Bromo-5-fluorobenzyl)-4-ethoxy-1H-pyrazole)
- 91659-00-6(Benzoic acid, 2,4-dibromo-3-hydroxy-)
- 1214363-81-1((3'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)methanol)
- 112022-81-8((S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene))
- 1864053-81-5(3-{[(4-fluorophenyl)sulfanyl]methyl}azetidine hydrochloride)
- 2201650-70-4(N-(3-Chloro-4-methylphenyl)-4-[1-oxo-3-[(1-oxo-2-propen-1-yl)amino]propyl]-1-piperazinecarboxamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1202-48-8)Propanedinitrile,2-[(phenylamino)methylene]-

Purezza:99%
Quantità:1g
Prezzo ($):299.0